(7-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate
Description
(7-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of both quinoline and nitrobenzoate moieties in this compound suggests potential biological and chemical activities.
Properties
IUPAC Name |
(7-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-11-5-6-12-8-14(17(21)19-16(12)7-11)10-25-18(22)13-3-2-4-15(9-13)20(23)24/h2-9H,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEXMTFJTMMOIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)COC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801319999 | |
| Record name | (7-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663276 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
672913-10-9 | |
| Record name | (7-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the condensation of 7-methyl-2-oxo-1H-quinoline-3-carbaldehyde with 3-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(7-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The quinoline moiety can be oxidized to form quinoline N-oxide using oxidizing agents such as m-chloroperbenzoic acid.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Carboxylic acids and alcohols
Scientific Research Applications
(7-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (7-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate involves its interaction with various molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. The nitrobenzoate group can generate reactive oxygen species, causing oxidative stress and further cellular damage. These combined effects contribute to the compound’s antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with similar pharmacological properties.
Nitrobenzene: Shares the nitro group but lacks the quinoline moiety.
Quinoline N-oxide: An oxidized form of quinoline with distinct chemical properties.
Uniqueness
(7-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate is unique due to the presence of both quinoline and nitrobenzoate moieties, which confer a combination of biological activities not seen in simpler analogs. This dual functionality makes it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
